
Benzyl 2-(t-butylthio)pyridin-4-ylcarbamate; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(t-butylthio)pyridin-4-ylcarbamate (also known as BTPC) is an organic compound with the molecular formula C11H17NOS. It is a white, crystalline solid with a melting point of 125-126°C. BTPC has a variety of applications in the scientific research field due to its unique properties. It is used as a reagent in organic synthesis, as well as a stabilizer and catalyst in various reactions. It also has potential applications in biochemistry and physiology.
Wirkmechanismus
BTPC is believed to act as a catalyst in various reactions. It is thought to act by forming a complex with the reactants, which facilitates the reaction. The exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
BTPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to inhibit the growth of certain bacteria and fungi, and to have an anti-inflammatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
BTPC has several advantages for use in laboratory experiments. It is a stable compound, and is relatively easy to synthesize. It is also relatively non-toxic and has a low vapor pressure. However, it is also a relatively expensive compound, and its solubility in water is low.
Zukünftige Richtungen
There are a variety of potential future directions for BTPC research. These include further studies of its mechanism of action, development of new synthetic methods for its synthesis, and further studies of its biochemical and physiological effects. Additionally, research into the use of BTPC as a drug or drug delivery system is an area of interest. Finally, further research into its use as a catalyst or stabilizer in various reactions is also a potential area of exploration.
Synthesemethoden
BTPC can be synthesized by the reaction of benzyl bromide and t-butyl thiopyridin-4-ylcarbamate. The reaction is carried out in a solvent such as toluene or xylene. The reaction is highly exothermic, and the reaction time is typically around one hour. The product is purified by recrystallization from a suitable solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
BTPC is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a stabilizer and catalyst in various reactions, and as a substrate for enzymes. It is also used in the development of drugs, as a ligand for metal ions, and as a model compound for studying the structure and properties of other organic compounds.
Eigenschaften
IUPAC Name |
benzyl N-(2-tert-butylsulfanylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-17(2,3)22-15-11-14(9-10-18-15)19-16(20)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKWVSHPOKUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=CC(=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(t-butylthio)pyridin-4-ylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



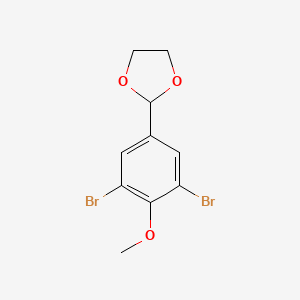


![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
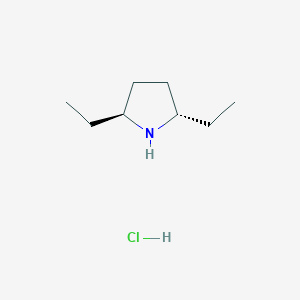
![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
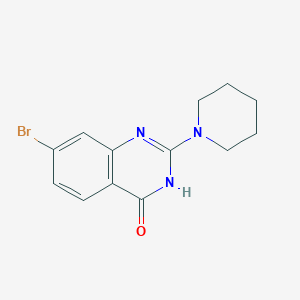
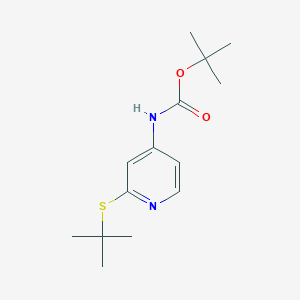
![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)
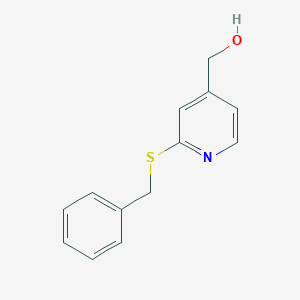
![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)
